molecular formula C10H21ClN2O B1462928 N-butylpiperidine-3-carboxamide hydrochloride CAS No. 937725-10-5

N-butylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1462928
CAS No.: 937725-10-5
M. Wt: 220.74 g/mol
InChI Key: CFHLAFLDIOFSTR-UHFFFAOYSA-N
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Description

N-butylpiperidine-3-carboxamide hydrochloride (CAS 937725-10-5) is an organic compound with the molecular formula C10H21ClN2O and a molecular weight of 220.74 g/mol . It is supplied with a purity of ≥98% and should be stored sealed in a dry environment at room temperature . While the specific research applications of this exact compound are not detailed in the available literature, its core structure, the piperidine-3-carboxamide scaffold, is recognized as a valuable building block in medicinal chemistry. Scientific research has identified derivatives of piperidine-3-carboxamide as a promising scaffold for developing new therapeutic agents. For instance, embedded N-arylpiperidine-3-carboxamide scaffolds have been investigated for their ability to induce senescence-like phenotypic changes in human melanoma cells . Furthermore, other piperidine carboxamide derivatives have been identified through phenotypic screening as having potent anti-malarial activity, with some analogs showing efficacy in mouse models and targeting the P. falciparum proteasome . This highlights the potential of this chemical class in ongoing infectious disease and oncology research. This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

N-butylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-2-3-7-12-10(13)9-5-4-6-11-8-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHLAFLDIOFSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937725-10-5
Record name 3-Piperidinecarboxamide, N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937725-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Organic Synthesis

N-butylpiperidine-3-carboxamide hydrochloride serves as a reagent and building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Reaction TypeMajor Products Formed
OxidationN-oxide derivatives
ReductionAmine derivatives
SubstitutionSubstituted piperidine derivatives

Biological Studies

Research indicates that this compound exhibits potential biological activity. It interacts with various biomolecules, modulating receptor binding and enzymatic activity. This suggests its relevance in therapeutic contexts, particularly in pharmacology and medicinal chemistry.

Case Study:
In one study, the compound was evaluated for its anxiolytic and antidepressant activities, showing promise as a candidate for combination drug therapy. The interaction with specific receptors was analyzed to understand its pharmacological profile better.

Medicinal Chemistry

Ongoing research is focused on the compound's therapeutic applications. It is being explored as a precursor in drug development, particularly for conditions related to central nervous system disorders. The compound's structural characteristics allow it to influence biological pathways, making it a target for further investigation.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and pharmaceuticals. Its properties facilitate large-scale synthesis using automated reactors and continuous flow processes, ensuring quality control and consistency.

Mechanism of Action

N-butylpiperidine-3-carboxamide hydrochloride is similar to other piperidine derivatives, such as piperidine itself, N-ethylpiperidine-3-carboxamide hydrochloride, and N-propylpiperidine-3-carboxamide hydrochloride. These compounds share structural similarities but differ in their alkyl chain length, which can affect their chemical properties and biological activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-butylpiperidine-3-carboxamide hydrochloride with structurally related piperidine carboxamide hydrochlorides:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
N-Butylpiperidine-3-carboxamide HCl Butyl (C₄H₉) C₁₀H₁₉ClN₂O 218.72 Linear alkyl chain enhances lipophilicity
N-[(3S)-Piperidin-3-yl]cyclobutanecarboxamide HCl Cyclobutyl (C₄H₇) C₁₀H₁₇ClN₂O 218.72 Cyclic substituent may restrict conformational flexibility
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide HCl 3-Hydroxycyclohexyl C₁₂H₂₃ClN₂O₂ 262.78 Hydroxyl group improves solubility and metabolic stability
Tapentadol Hydrochloride Dimethylaminomethyl C₁₄H₂₃NO₂·HCl 285.80 Dual opioid/NRI activity; clinical analgesic


Key Observations :

  • Solubility : Hydroxycyclohexyl derivatives (e.g., ) exhibit higher aqueous solubility due to polar hydroxyl groups, whereas the butyl chain may reduce solubility .
  • Stereochemistry : The (3S) configuration in cyclobutanecarboxamide analogs () highlights the role of chirality in receptor binding, a factor requiring validation for the target compound.
Pharmacological Activity
  • Memantine Hydrochloride (): An NMDA receptor antagonist used in Alzheimer’s disease, underscoring the versatility of piperidine scaffolds in CNS drugs.

The target compound’s butyl group may confer unique receptor interactions, hypothetically aligning with CNS targets (e.g., sigma receptors or ion channels) based on structural parallels .

Analytical and Stability Profiles

  • Analytical Methods : Reverse-phase HPLC () and UV-spectrophotometry () are standard for quantifying similar hydrochlorides, with retention times and λmax values dependent on substituents.
  • Stability : Cyclobutanecarboxamide derivatives () show stability under acidic conditions but degrade in alkaline media, a trend likely applicable to the target compound .

Biological Activity

N-butylpiperidine-3-carboxamide hydrochloride, a piperidine derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10H21ClN2O
  • Molecular Weight : Approximately 220.74 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water and organic solvents

The compound features a piperidine ring substituted with a butyl group and a carboxamide functional group, which contributes to its biological activity.

Research indicates that this compound interacts with various receptors in the central nervous system (CNS), potentially influencing pain pathways and exhibiting analgesic or anti-inflammatory properties. Its mechanism may involve modulation of neurotransmitter systems, particularly through inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Analgesic and Anti-inflammatory Effects

Studies have shown that this compound may exhibit significant analgesic effects. For instance, it has been reported to modulate pain pathways effectively, suggesting its potential use in pain management therapies.

2. Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. Its ability to inhibit AChE and BChE suggests it may help maintain acetylcholine levels, which are often depleted in neurodegenerative diseases .

3. Anticancer Activity

Recent studies have explored the compound's potential in cancer treatment. For example, derivatives of piperidine-3-carboxamide have shown antiproliferative activity against melanoma cells, indicating that structural modifications can enhance their efficacy against cancer .

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of various piperidine derivatives, this compound demonstrated significant inhibition of AChE activity, with an IC50 value indicating effective dosage levels for neuroprotection in cellular models .

Case Study 2: Anticancer Potential

A focused library screening revealed that certain derivatives of piperidine-3-carboxamide induced senescence-like changes in melanoma cells without affecting normal cells. The lead compound exhibited an EC50 of 1.24 μM for senescence induction and an IC50 of 0.88 μM for antiproliferative activity .

Data Tables

Activity IC50/EC50 Value Reference
AChE InhibitionNot specified
Senescence InductionEC50 = 1.24 μM
Antiproliferative ActivityIC50 = 0.88 μM
BChE InhibitionK_i = 0.07 ± 0.01 µM

Preparation Methods

General Synthetic Strategy

The synthesis of N-butylpiperidine-3-carboxamide hydrochloride generally follows these key stages:

The challenge lies in the selective functionalization at the 3-position and the nitrogen, often requiring protection/deprotection steps or regioselective transformations.

Preparation of Piperidine-3-carboxamide Core

A common approach to introduce the 3-carboxamide group on piperidine involves:

  • Starting from 3-piperidone or substituted piperidines, which can be converted to the corresponding carboxylic acid or ester at the 3-position.
  • Subsequent amidation to form the carboxamide.

For example, catalytic hydrogenation of substituted pyridines (such as 4-substituted Δ1-piperideines) can yield substituted piperidines, which are then functionalized at the 3-position.

A notable method reported involves a diastereoselective three-component reaction (Ugi-type) that uses 4-substituted Δ1-piperideines, isocyanides, and carboxylic acids to directly form pipecolic amides, which are structurally related to piperidine-3-carboxamides. This method offers stereocontrol and efficiency in synthesizing substituted piperidine amides, including potential routes to N-butyl derivatives by selecting appropriate amine or isocyanide components.

N-Butylation of Piperidine Nitrogen

The N-alkylation step to introduce the butyl group can be achieved by:

  • Direct alkylation of the piperidine nitrogen using butyl halides (e.g., butyl bromide or butyl chloride) under basic conditions.
  • Alternatively, reductive amination with butanal (butyraldehyde) in the presence of reducing agents.

This step requires careful control to avoid over-alkylation or side reactions.

Conversion to Hydrochloride Salt

The final step typically involves:

  • Treating the free base of N-butylpiperidine-3-carboxamide with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).
  • This yields the hydrochloride salt , which is often more stable, crystalline, and easier to purify.

Example Detailed Preparation Process (Adapted from Related Piperidine Derivatives)

Although direct literature on this compound is limited, the following process adapted from related piperidine hydrochloride preparations illustrates key steps:

Step Reagents & Conditions Description Yield & Notes
1. Formation of Nitrosopiperidine Piperidine + Sodium nitrite (NaNO2) in acidic medium (HCl), 0°C to room temp Nitrosation of piperidine to form nitrosopiperidine intermediate Reaction time short, mild conditions
2. Reduction of Nitrosopiperidine Lithium aluminum hydride (LiAlH4) or lithium tetrahydroaluminate in anhydrous ether or THF, ice bath to room temp Reduction of nitroso group to amino group Easy post-treatment, no chromatography needed; yield ~54% in related piperidine derivatives
3. N-Butylation Nucleophilic substitution with butyl halide under basic conditions or reductive amination with butanal Introduction of N-butyl substituent Requires optimization to avoid dialkylation
4. Amidation at 3-position Conversion of 3-carboxylic acid or ester to amide via coupling agents or direct amidation Formation of carboxamide at C-3 May involve protection/deprotection steps
5. Hydrochloride salt formation Treatment with HCl in ethanol or ether Isolation of stable hydrochloride salt Crystallization and purification

Research Findings and Optimization

  • The two-step nitrosation and reduction method for preparing N-aminopiperidine hydrochloride is noted for its simplicity, mild conditions (room temperature and pressure), short reaction times, and ease of purification without chromatography. This method can be adapted as a foundation for further functionalization to N-butyl derivatives.

  • The diastereoselective Ugi three-component reaction provides a modern, efficient route to pipecolic amides (piperidine-3-carboxamides) with high stereocontrol. This method involves reacting 4-substituted Δ1-piperideines with isocyanides and carboxylic acids, which could be tailored to introduce the N-butyl group by selecting appropriate amine or isocyanide components.

  • The choice of reducing agent (e.g., lithium aluminum hydride vs. other hydrides) and solvent (ether, THF) affects yield and purity. The use of lithium tetrahydroaluminate in ether under ice bath conditions followed by room temperature stirring is effective for reduction of nitrosopiperidine intermediates.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Yield References
Nitrosation-Reduction Route Piperidine NaNO2 (acidic), LiAlH4 or LiAlH(THF)4 0°C to RT, ether/THF solvent Simple, mild, no chromatography ~54% (for N-aminopiperidine)
Ugi Three-Component Reaction 4-substituted Δ1-piperideines, isocyanides, carboxylic acids Catalysts for oxidation/hydrogenation Room temp, catalytic hydrogenation, multicomponent reaction High stereocontrol, convergent synthesis Variable, efficient
N-Butylation Piperidine derivatives Butyl halide or butanal + base or reductant Basic conditions or reductive amination Direct N-alkylation Requires optimization General organic synthesis knowledge

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butylpiperidine-3-carboxamide hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves cyclization of a piperidine precursor followed by carboxamide formation and alkylation. Key variables include:

  • Reagents : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation and alkyl halides for N-butyl substitution .
  • Solvents : Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction efficiency .
  • Temperature : Maintain 0–5°C during sensitive steps (e.g., alkylation) to minimize side reactions; room temperature for cyclization .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC for >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify piperidine ring conformation, butyl chain integration, and carboxamide resonance (e.g., δ ~2.3 ppm for piperidine protons, δ ~165 ppm for carbonyl carbon) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) at m/z 217.14 (calculated for C11_{11}H21_{21}N2_2O·HCl) .
  • X-ray Diffraction (XRD) : For crystalline batches, compare unit cell parameters with PubChem data (e.g., CCDC entry 112989-90-9) .

Q. How can researchers assess the compound’s biological activity in vitro, and what controls are essential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases) with 10 µM–1 mM compound concentrations. Include positive controls (e.g., known inhibitors) and vehicle-only controls .
  • Cytotoxicity Screening : MTT assay in HEK-293 or HepG2 cells (IC50_{50} determination). Normalize to DMSO controls (<0.1% v/v) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists for GPCRs). Validate with structurally similar compounds (e.g., N-ethylpiperidine-3-carboxamide) to benchmark affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, stereochemistry) impact the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Compare N-butyl vs. N-ethyl or N-benzyl derivatives (see table below). For stereochemical analysis, synthesize (R)- and (S)-enantiomers via chiral HPLC and test in enzyme assays .
SubstituentIC50_{50} (Enzyme X)LogP
N-butyl12.3 µM1.8
N-ethyl45.6 µM1.2
N-benzyl8.9 µM2.5
  • Key Trend : Longer alkyl chains (e.g., butyl) improve membrane permeability (higher LogP) but may reduce solubility .

Q. How can conflicting data on cytotoxicity across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK-293 have varying metabolic profiles) and exposure times (24–72 hr) .
  • Impurity Analysis : Use LC-MS to detect trace intermediates (e.g., unreacted alkyl halides) that may confound results .
  • Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) with triplicate replicates to assess reproducibility .

Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be improved?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr). Monitor via HPLC for:
  • Acidic Hydrolysis : Cleavage of the carboxamide bond.
  • Oxidative Degradation : Use H2_2O2_2 to simulate ROS-mediated breakdown .
  • Stabilization Strategies : Lyophilization for long-term storage or formulation with cyclodextrins to protect the carboxamide group .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetics and target interactions?

  • Methodological Answer :

  • ADME Prediction : SwissADME or pkCSM to estimate bioavailability (%F = 65–78), CYP450 interactions (CYP3A4 substrate), and blood-brain barrier penetration (BBB score = 0.8) .
  • Molecular Docking : AutoDock Vina with PDB structures (e.g., 6LU7 for protease targets). Validate docking poses with MD simulations (GROMACS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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